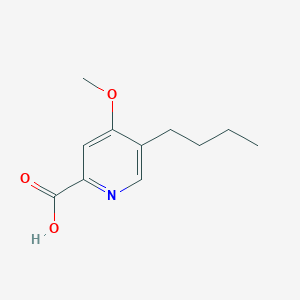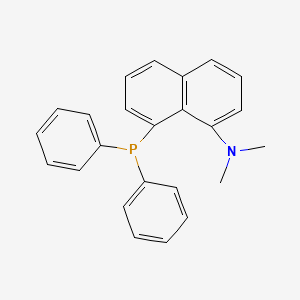
8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine is an organophosphorus compound that features a phosphine group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine typically involves the reaction of diphenylphosphine with a naphthalene derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where diphenylphosphine is reacted with a halogenated naphthalene compound in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive phosphine group.
Análisis De Reacciones Químicas
Types of Reactions
8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: The phosphine group can coordinate with metal centers, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenated reagents and bases are often used.
Coordination: Metal salts such as palladium chloride or platinum chloride are used to form metal-phosphine complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Coordination Chemistry: It is used to form complexes with various metals, which are studied for their catalytic and electronic properties.
Mecanismo De Acción
The mechanism by which 8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine exerts its effects is primarily through its ability to act as a ligand. The phosphine group can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. The naphthalene ring provides a rigid framework that can influence the spatial arrangement of the metal-ligand complex, affecting its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
8-(Diphenylphosphanyl)quinoline: Similar structure but with a quinoline ring instead of a naphthalene ring.
Diphenylphosphine: Lacks the naphthalene ring, making it less sterically hindered.
8-(Diphenylphosphanyl-oxy)quinoline: Contains an oxygen atom in the structure, altering its electronic properties.
Uniqueness
8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine is unique due to the combination of the phosphine group and the naphthalene ring. This structure provides a balance of electronic and steric properties that can be fine-tuned for specific applications in catalysis and material science. The rigidity of the naphthalene ring also contributes to the stability of the metal-ligand complexes formed with this compound.
Propiedades
Número CAS |
83300-12-3 |
|---|---|
Fórmula molecular |
C24H22NP |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
8-diphenylphosphanyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C24H22NP/c1-25(2)22-17-9-11-19-12-10-18-23(24(19)22)26(20-13-5-3-6-14-20)21-15-7-4-8-16-21/h3-18H,1-2H3 |
Clave InChI |
MCVHVKKSNWGNDB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


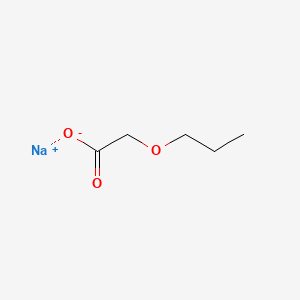
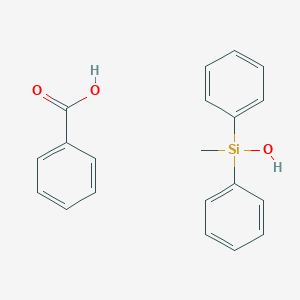

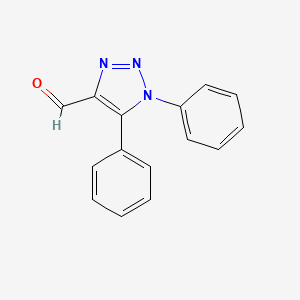
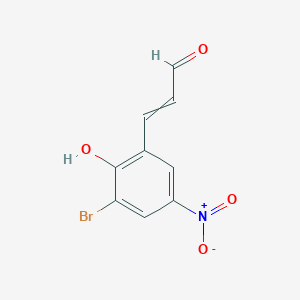
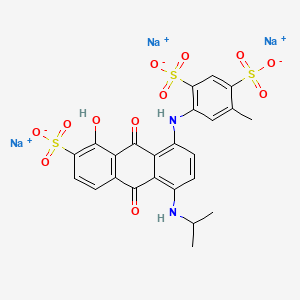
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
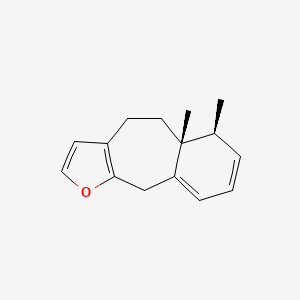
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
